molecular formula C15H19F2NO2 B2441286 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034561-48-1

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B2441286
CAS No.: 2034561-48-1
M. Wt: 283.319
InChI Key: CYJPBLSJGWGIOA-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to an acetamide moiety, with a difluorocyclohexyl group providing additional chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent.

    Introduction of the difluorocyclohexyl group: This step involves the reaction of cyclohexane with a fluorinating agent to introduce the difluoro groups.

    Coupling of the benzyloxy and difluorocyclohexyl groups: This is done through a nucleophilic substitution reaction, where the benzyloxy group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the difluorocyclohexyl group provides stability and enhances binding affinity. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluorocyclohexyl)acetic acid: Shares the difluorocyclohexyl group but lacks the benzyloxy and acetamide moieties.

    2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A potent PARP-1 inhibitor with a similar difluorocyclohexyl group.

Uniqueness

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide is unique due to its combination of a benzyloxy group, a difluorocyclohexyl group, and an acetamide moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c16-15(17)8-6-13(7-9-15)18-14(19)11-20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJPBLSJGWGIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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